Dacuronium Bromide

描述

准备方法

溴化达库隆的合成涉及多个步骤,从甾体前体开始

化学反应分析

溴化达库隆会发生各种化学反应,包括:

氧化: 该反应可能发生在分子中存在的羟基上。

还原: 该化合物可以在羰基上被还原。

取代: 在适当条件下,溴离子可以被其他亲核试剂取代。这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及叠氮化钠等亲核试剂. 生成的主要产物取决于特定的反应条件和使用的试剂。

科学研究应用

Pharmacological Properties

Dacuronium bromide acts by competitively inhibiting acetylcholine at the neuromuscular junction, leading to muscle paralysis. Its pharmacokinetics include rapid onset and intermediate duration of action, which are critical in surgical settings. The drug is metabolized primarily in the liver, with biliary excretion being a key route of elimination. Understanding these properties is essential for optimizing its use in different patient populations.

Clinical Applications

-

General Anesthesia :

- This compound is commonly used during general anesthesia to facilitate intubation and ensure muscle relaxation throughout surgical procedures. Its rapid onset allows for quick induction, while its intermediate duration helps maintain muscle relaxation without prolonged effects post-surgery.

-

Intensive Care Unit (ICU) Sedation :

- In critically ill patients requiring mechanical ventilation, this compound can be administered to prevent spontaneous movements that may interfere with ventilator support. This application necessitates careful monitoring to avoid prolonged neuromuscular blockade.

-

Surgical Procedures :

- The compound is particularly beneficial in surgeries requiring precise control of muscle relaxation, such as orthopedic or abdominal surgeries. Its use can enhance surgical conditions and improve outcomes by minimizing movement during critical phases of surgery.

Comparative Efficacy and Safety

When compared to other neuromuscular blockers like vecuronium and rocuronium, this compound exhibits unique advantages:

- Potency : this compound has been shown to be more potent than some alternatives, allowing for lower dosing requirements.

- Hemodynamic Stability : Studies indicate that administration does not significantly alter cardiovascular parameters, making it a safer choice for patients with pre-existing cardiovascular conditions.

Case Studies and Research Findings

Several clinical studies have evaluated the efficacy and safety of this compound in various surgical contexts:

- A study published in the British Journal of Anaesthesia highlighted the effective use of this compound in cardiac surgeries, where its hemodynamic stability proved advantageous over other agents like pancuronium .

- Research analyzing the pharmacokinetics of dacuronium indicated its rapid distribution and elimination profile, supporting its use in short-duration procedures .

Data Tables

| Parameter | This compound | Vecuronium Bromide | Rocuronium Bromide |

|---|---|---|---|

| Onset of Action | 2-3 minutes | 3-5 minutes | 1-2 minutes |

| Duration of Action | 30-60 minutes | 20-35 minutes | 30-60 minutes |

| Potency | Higher | Moderate | Moderate |

| Cardiovascular Effects | Minimal | Variable | Minimal |

作用机制

相似化合物的比较

溴化达库隆与其他氨基类固醇神经肌肉阻滞剂相似,例如:

生物活性

Dacuronium bromide is a non-depolarizing neuromuscular blocking agent primarily used in anesthesia to facilitate intubation and provide muscle relaxation during surgical procedures. Its mechanism of action involves competitive antagonism at the neuromuscular junction, specifically targeting nicotinic acetylcholine receptors.

This compound operates by binding to nicotinic receptors at the motor end plate, preventing acetylcholine from eliciting muscle contraction. This competitive inhibition leads to muscle paralysis, which is essential during surgeries requiring controlled ventilation and immobility. The effects can be reversed with acetylcholinesterase inhibitors, such as neostigmine, which increase the availability of acetylcholine at the neuromuscular junction .

Pharmacokinetics

- Absorption : Poorly absorbed from the gastrointestinal tract.

- Volume of Distribution : Approximately 0.3 L/kg in infants and slightly lower in older children.

- Protein Binding : About 30% bound to plasma proteins.

- Metabolism : Primarily metabolized by the liver to a less active metabolite, 17-desacetyl-rocuronium.

- Elimination Half-life : Variable, depending on patient factors but generally ranges from 30 to 90 minutes .

Efficacy and Safety

Clinical studies have demonstrated that this compound provides effective muscle relaxation with a rapid onset of action. In a study involving anesthetized patients, it was found that dacuronium effectively facilitated intubation with minimal cardiovascular side effects .

Case Studies

- Study on Anesthetic Use :

- Adverse Effects :

Table: Comparative Analysis of Neuromuscular Blockers

| Drug Name | Onset Time | Duration | Reversal Agent | Side Effects |

|---|---|---|---|---|

| This compound | 1-2 min | 30-60 min | Neostigmine | Prolonged paralysis |

| Rocuronium Bromide | 1-2 min | 30-60 min | Neostigmine | Injection site pain |

| Vecuronium | 2-3 min | 30-60 min | Neostigmine | Hypotension |

属性

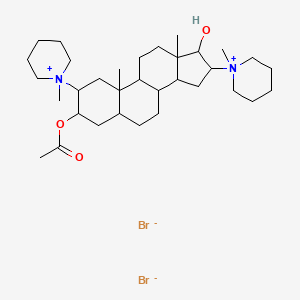

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58N2O3.2BrH/c1-23(36)38-30-20-24-12-13-25-26(33(24,3)22-29(30)35(5)18-10-7-11-19-35)14-15-32(2)27(25)21-28(31(32)37)34(4)16-8-6-9-17-34;;/h24-31,37H,6-22H2,1-5H3;2*1H/q+2;;/p-2/t24-,25+,26-,27-,28-,29-,30-,31-,32-,33-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKULMJPMHYWKC-GMMLHHOXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCCC6)C)C.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

690.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27115-86-2 | |

| Record name | Dacuronium bromide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027115862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dacuronium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.834 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DACURONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33482245B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Dacuronium Bromide?

A: this compound is a steroidal neuromuscular blocking agent that acts as a competitive antagonist at the neuromuscular junction. [, ] It competes with acetylcholine for binding to nicotinic acetylcholine receptors on the motor endplate, thereby preventing depolarization of the muscle fiber and causing muscle relaxation. []

Q2: How does the potency and duration of action of this compound compare to other neuromuscular blocking agents?

A: Research suggests that this compound has a potency approximately one-tenth that of Tubocurarine and one-fiftieth that of Pancuronium. [] While its maximal effect is achieved faster than Tubocurarine and Pancuronium, its duration of action is shorter. [] Early studies in primates suggested a duration of action between 7 to 10 minutes. []

Q3: Does this compound have any histamine-releasing properties?

A: Unlike Tubocurarine, which exhibits significant histamine release, this compound demonstrates minimal histamine-releasing activity. [] This difference is attributed to structural variations between the two compounds, particularly the presence of a hydroxyl group at position 17 in this compound, replacing the acetoxy group found in Pancuronium, which is also a poor histamine releaser. [, ]

Q4: Were there any notable observations during clinical investigations of this compound?

A: In a study involving 23 anesthetized patients, one individual experienced a phenomenon known as "recurarization" or the "return of block" after seemingly adequate antagonism of this compound by Neostigmine. [] This occurrence highlights the potential for unexpected complications and the need for careful monitoring during and after the administration of neuromuscular blocking agents.

Q5: Has this compound been used to study the structure-activity relationships of neuromuscular blocking agents?

A: Yes, research has utilized this compound alongside other neuromuscular blocking agents to investigate the structural features necessary for histamine release and their correlation with muscle relaxation potency. [] Results indicated that methylation of the phenolic hydroxyl groups in Tubocurarine, forming Dimethyltubocurarine, led to a decline in histamine release. [] Furthermore, the study explored the impact of primary hydroxyl groups on histamine release by comparing C-Toxiferine and Alcuronium. [] These findings contributed to a deeper understanding of the relationship between the chemical structure and biological activities of these compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。